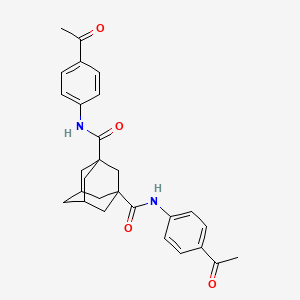

N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide

Description

N,N'-Bis(4-acetylphenyl)adamantane-1,3-dicarboxamide is a symmetrical adamantane-based dicarboxamide derivative. Its structure comprises a rigid adamantane core (tricyclo[3.3.1.1³,⁷]decane) substituted at the 1,3-positions with carboxamide groups, each linked to a 4-acetylphenyl moiety. This compound is of interest in materials science for high-performance polymers and drug delivery systems due to its unique structural features .

Properties

IUPAC Name |

1-N,3-N-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O4/c1-17(31)21-3-7-23(8-4-21)29-25(33)27-12-19-11-20(13-27)15-28(14-19,16-27)26(34)30-24-9-5-22(6-10-24)18(2)32/h3-10,19-20H,11-16H2,1-2H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREWMNVIZMJZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with adamantane-1,3-dicarboxylic acid and 4-acetylphenylamine.

Amidation Reaction: The adamantane-1,3-dicarboxylic acid is reacted with 4-acetylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired dicarboxamide compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of N,N’-bis(4-carboxyphenyl)adamantane-1,3-dicarboxamide.

Reduction: Formation of N,N’-bis(4-hydroxyphenyl)adamantane-1,3-dicarboxamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a molecular probe or drug candidate due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The adamantane core provides structural rigidity, while the acetylphenyl groups may interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Adamantane-Containing Polyamides

Compound : Poly(m-phenyleneadamantylene-1,3-dicarboxamide)

Structure : Synthesized via condensation of m-phenylenediamine with adamantane-1,3-dicarboxylic acid chloride .

- Key Features :

- Amorphous nature (unlike many crystallizable polymers).

- Softening point: 294°C; minimal weight loss (0.86%) at 325°C.

- Fiber formation via wet molding from DMF solutions.

- Comparison: The target compound shares the adamantane-dicarboxamide core but lacks polymer-forming m-phenylene linkages.

N,N'-Bis(phenylcarbamothioyl)benzene-1,3-dicarboxamide

Structure : Benzene-1,3-dicarboxamide with thiourea (N–H and C=S) groups .

- Key Features :

- Strong hydrogen-bonding networks via thiourea groups.

- Demonstrated antimicrobial activity (antimycobacterial, antibacterial).

- Comparison :

- Replacement of thiourea with acetylphenyl groups in the target compound reduces hydrogen-bonding capacity but introduces hydrophobic interactions.

- The adamantane core enhances rigidity compared to the flexible benzene-thiourea derivative.

4-Methoxy-N,N'-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide

Structure : Benzene-1,3-dicarboxamide with methoxy and pyridinylmethyl substituents .

- Methoxy group enhances solubility in polar solvents.

- Comparison :

- The target compound’s acetylphenyl groups offer electron-withdrawing effects, whereas pyridinylmethyl groups provide basicity.

- Adamantane’s hydrophobicity may reduce solubility compared to the methoxy-pyridine derivative.

Triiodobenzene-dicarboxamide MRI Contrast Agent

Structure : 2,4,6-Triiodobenzene-1,3-dicarboxamide with dihydroxypropyl groups .

- Key Features :

- High radiopacity for medical imaging.

- Hydroxypropyl groups improve biocompatibility.

- Comparison :

- The target compound lacks iodine but may leverage adamantane for blood-brain barrier penetration.

- Both compounds utilize dicarboxamide linkages, but applications diverge (imaging vs. material science).

Comparative Data Table

| Compound Name | Core Structure | Substituents | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|

| N,N'-Bis(4-acetylphenyl)adamantane-1,3-dicarboxamide | Adamantane-1,3-dicarboxamide | 4-Acetylphenyl | ~290–300 (estimated) | Polymers, Drug delivery |

| Poly(m-phenyleneadamantylene-1,3-dicarboxamide) | Adamantane-1,3-dicarboxamide | m-Phenylene | 294 (softening point) | High-temperature fibers |

| N,N'-Bis(phenylcarbamothioyl)benzene-1,3-dicarboxamide | Benzene-1,3-dicarboxamide | Phenylthiourea | Not reported | Antimicrobial agents |

| 4-Methoxy-N,N'-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide | Benzene-1,3-dicarboxamide | Methoxy, Pyridinylmethyl | Not reported | Pharmaceutical coordination |

| Triiodobenzene-dicarboxamide (Iohexol analog) | Benzene-1,3-dicarboxamide | Triiodo, Dihydroxypropyl | Not applicable | MRI contrast agent |

Research Findings and Implications

- Thermal Stability : Adamantane derivatives consistently exhibit high thermal resistance, making them suitable for industrial applications .

- Biological Activity : Thiourea and pyridine analogs show antimicrobial properties, suggesting the target compound’s acetyl groups could be modified for similar bioactivity .

Biological Activity

N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide is characterized by its adamantane core, which contributes to its structural stability and lipophilicity. The presence of the acetylphenyl groups enhances its interaction with biological targets. The compound's general structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that derivatives of adamantane compounds, including N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that related adamantane derivatives possess anti-bacterial , anti-fungal , and anti-protozoal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways in pathogens .

Table 1: Antimicrobial Activity of Adamantane Derivatives

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Adamantane derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This activity is particularly relevant in conditions like arthritis and chronic inflammatory diseases .

3. Analgesic Effects

Analgesic properties have been attributed to N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide. It acts through modulation of pain pathways, potentially involving opioid receptors and other pain-related signaling mechanisms .

The biological activities of N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide can be attributed to several mechanisms:

- Receptor Interaction: The compound may interact with various receptors involved in pain and inflammation.

- Enzyme Inhibition: It has been suggested that adamantane derivatives can inhibit enzymes critical for microbial survival or inflammatory processes.

- Cell Membrane Disruption: The lipophilic nature allows the compound to integrate into lipid membranes, affecting their integrity and function.

Case Studies

Several studies have explored the biological activity of adamantane derivatives:

- Study on Antimicrobial Efficacy: A study demonstrated that N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide significantly inhibited the growth of Candida albicans in vitro. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those used for conventional antifungal agents .

- Anti-inflammatory Effects: In an animal model of induced inflammation, treatment with the compound resulted in a marked reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.